molecular formula C6H7BrS B3245482 2-Bromo-3,4-dimethylthiophene CAS No. 169328-87-4

2-Bromo-3,4-dimethylthiophene

Cat. No. B3245482
CAS RN: 169328-87-4
M. Wt: 191.09 g/mol
InChI Key: GRXMHBKEDYKMND-UHFFFAOYSA-N
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Description

2-Bromo-3,4-dimethylthiophene is a chemical compound with the molecular formula C6H7BrS and a molecular weight of 191.08900 . It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur .


Synthesis Analysis

The synthesis of this compound involves a condensation reaction between 3,4-Dimethylthiophene and N-Bromosuccinimide . This process is highlighted in patents by SUNOVION PHARMACEUTICALS INC. and General Electric Company .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with sulfur and bromine as substituents . The exact mass of the molecule is 189.94500 .

Scientific Research Applications

1. Polymer Synthesis

2-Bromo-3,4-dimethylthiophene has been utilized in polymer synthesis. A notable application is in the palladium-catalyzed dehydrohalogenative polycondensation, leading to the production of high molecular weight and high regioregularity poly(3-hexylthiophene) (Wang et al., 2010).

2. Bromodecarboxylation Reactions

This compound is significant in bromodecarboxylation reactions. For example, the reaction of the disodium salt of 3,4-dimethylthiophene-2,5-dicarboxylate with bromine in water produces 2,5-dibromo-3,4-dimethylthiophene, a reaction with interesting synthetic aspects (Zwanenburg & Wynberg, 2010).

3. Photostabilization of PVC

New derivatives of this compound have been synthesized and used as photostabilizers for rigid poly(vinyl chloride), significantly reducing the level of photodegradation (Balakit et al., 2015).

4. Aromatic Nucleophilic Substitution

It's involved in aromatic nucleophilic substitution reactions with rearrangement, as seen in the reaction of 3-bromo-2-nitrobenzo[b]thiophene with various amines, leading to the formation of unexpected isomers (Guerrera et al., 1995).

Future Directions

Thiophene derivatives, including 2-Bromo-3,4-dimethylthiophene, have potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry . They are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . Therefore, the future directions of this compound could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

2-bromo-3,4-dimethylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrS/c1-4-3-8-6(7)5(4)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXMHBKEDYKMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731189
Record name 2-Bromo-3,4-dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

169328-87-4
Record name 2-Bromo-3,4-dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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